Heptyl trichloroacetate

Description

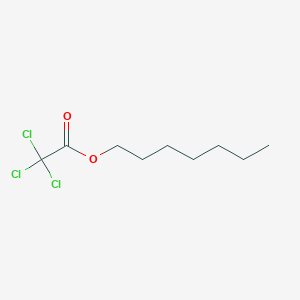

Heptyl trichloroacetate (CAS: 65611-31-6) is an ester derivative of trichloroacetic acid, with the chemical formula C₉H₁₅Cl₃O₂ and a molecular weight of 261.573 g/mol . Structurally, it consists of a trichloroacetyl group (-CCl₃COO-) bonded to a heptyl chain. This compound is characterized by its hydrophobic nature due to the long alkyl chain, which influences its solubility and volatility.

Properties

IUPAC Name |

heptyl 2,2,2-trichloroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Cl3O2/c1-2-3-4-5-6-7-14-8(13)9(10,11)12/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESXQXYZQVQEDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287557 | |

| Record name | Heptyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65611-31-6 | |

| Record name | NSC51567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetic acid heptyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl trichloroacetate can be synthesized through the esterification reaction between trichloroacetic acid and heptanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:

CCl3COOH+C7H15OH→CCl3COOC7H15+H2O

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, trichloroacetic acid and heptanol, are fed into a reactor along with an acid catalyst. The reaction mixture is heated to a specific temperature to achieve optimal conversion rates. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Heptyl trichloroacetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce trichloroacetic acid and heptanol.

Reduction: The ester can be reduced to its corresponding alcohol and trichloromethane using reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed:

Hydrolysis: Trichloroacetic acid and heptanol.

Reduction: Heptanol and trichloromethane.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Heptyl trichloroacetate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and compounds.

Biology: Employed in biochemical studies to investigate ester hydrolysis and enzyme-catalyzed reactions.

Medicine: Potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of heptyl trichloroacetate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of trichloroacetic acid and heptanol. In reduction reactions, the ester is reduced to its corresponding alcohol and trichloromethane through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Characteristics

The trichloroacetate family includes esters with varying alkyl chains and salts. Key structural differences lie in the substituent attached to the trichloroacetyl group:

- Methyl trichloroacetate : Shortest alkyl chain (CH₃), formula C₃H₃Cl₃O₂ , MW 177.42 g/mol .

- Ethyl trichloroacetate : Ethyl group (C₂H₅), formula C₄H₅Cl₃O₂ , MW 191.44 g/mol .

- Sodium trichloroacetate : Ionic salt (Cl₃CCOO⁻Na⁺), highly water-soluble .

- Heptyl trichloroacetate : Long heptyl chain (C₇H₁₅), contributing to higher hydrophobicity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|

| This compound | C₉H₁₅Cl₃O₂ | 261.57 | Not reported | Low in water |

| Methyl trichloroacetate | C₃H₃Cl₃O₂ | 177.42 | 152–153 | Organic solvents |

| Ethyl trichloroacetate | C₄H₅Cl₃O₂ | 191.44 | Not reported | Organic solvents |

| Sodium trichloroacetate | Cl₃CCOONa | ~185.4 | Decomposes | Water, methanol |

- Volatility : Shorter-chain esters (methyl, ethyl) exhibit lower boiling points and higher volatility compared to heptyl derivatives.

- Solubility : Sodium trichloroacetate’s ionic nature grants high water solubility, while this compound’s long alkyl chain reduces aqueous solubility, favoring organic solvents .

Chemical Reactivity and Stability

- Electron-Withdrawing Effects: The trichloroacetyl group strongly withdraws electrons, enhancing the electrophilicity of the carbonyl carbon. This makes trichloroacetate esters more reactive in nucleophilic substitutions compared to non-halogenated acetates .

- Hydrolysis : Shorter-chain esters (methyl, ethyl) may hydrolyze faster in aqueous environments due to higher polarity, whereas heptyl’s hydrophobicity slows hydrolysis but increases persistence in lipid-rich environments.

- Functional Behavior: In acyloxy nitroso compounds, the trichloroacetate group moderates HNO release kinetics, demonstrating intermediate stability between acetate and trifluoroacetate derivatives .

Biological Activity

Heptyl trichloroacetate (HTCA) is an ester derived from heptyl alcohol and trichloroacetic acid. This compound has garnered attention in the field of medicinal chemistry and toxicology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of HTCA, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through a series of chemical reactions involving heptyl alcohol and trichloroacetic acid. The process typically involves the following steps:

- Esterification : Reacting heptyl alcohol with trichloroacetic acid in the presence of a catalyst to form HTCA.

- Purification : The product is purified using distillation or recrystallization methods to obtain a high-purity compound.

This synthesis method is crucial for obtaining samples for biological testing and further research.

Biological Activity Overview

The biological activity of HTCA has been investigated in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications. Key areas of research include:

- Antitumor Activity : HTCA has shown promise in inhibiting tumor cell growth, particularly in cells expressing specific receptors that facilitate drug uptake. The mechanism involves interference with metabolic pathways essential for cancer cell proliferation.

- Toxicological Studies : Investigations into the toxic effects of HTCA have been conducted, revealing potential hepatotoxicity similar to other trichloroacetate derivatives. Studies have indicated increased incidences of hepatocellular adenoma and carcinoma in animal models exposed to trichloroacetic acid, suggesting a need for careful evaluation of HTCA's safety profile .

The mechanisms by which HTCA exerts its biological effects are not fully elucidated but may involve several pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells.

- Receptor-Mediated Uptake : The compound's structure may allow it to interact with folate receptors, enhancing its uptake by tumor cells while minimizing effects on normal tissues.

Case Study 1: Antitumor Effects in CHO Cells

A study examined the effects of HTCA on Chinese hamster ovary (CHO) cells expressing folate receptors (FRs). The findings indicated that HTCA inhibited cell proliferation effectively through dual inhibition mechanisms targeting glycinamide ribonucleotide formyltransferase (GARFTase) . The results are summarized in Table 1:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| This compound | 150 | GARFTase Inhibition |

| Control Compound A | 200 | Non-specific |

Q & A

Q. How can solvent coordination effects be controlled in kinetic studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.